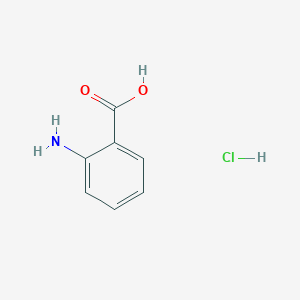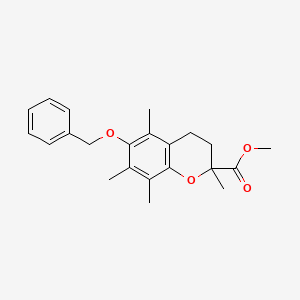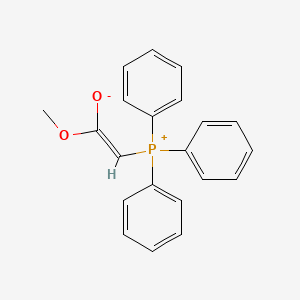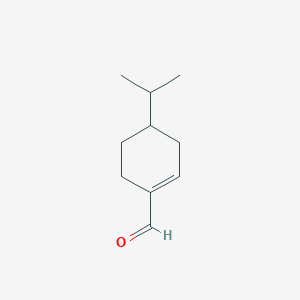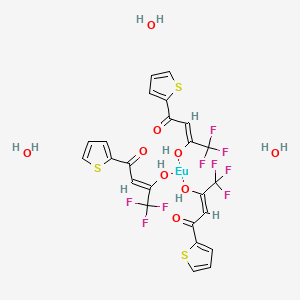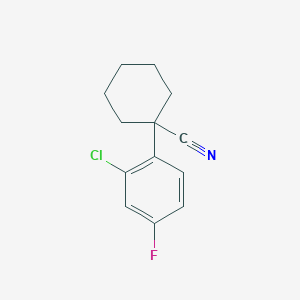
4-氰基苄基乙酸酯
描述
4-Cyanobenzyl acetate is an organic compound with the molecular formula C10H9NO2 . It is also known as benzyl cyanide acetate. It is a colorless liquid with a faint aromatic odor and is soluble in ethanol and ether.
Synthesis Analysis
The synthesis of 4-Cyanobenzyl acetate can be achieved through various methods, including the reaction between benzyl chloride and sodium cyanide in the presence of sodium acetate. Another method involves the reaction of 1-methylimidazole, 4,5-dichloro-1H-imidazole, and 1-methylbenzimidazole with p-cyanobenzyl bromide to yield non-symmetrically substituted N-heterocyclic carbene (NHC) precursors .
Molecular Structure Analysis
The molecular structure of 4-Cyanobenzyl acetate is characterized by a molecular formula of C10H9NO2 and an average mass of 175.184 Da . The compound has a Monoisotopic mass of 175.063324 Da .
Chemical Reactions Analysis
4-Cyanobenzyl acetate is commonly used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and perfumes. It has been used in the synthesis of N-heterocyclic carbene–silver acetate complexes, which have shown high antibacterial activity and cytotoxicity .
Physical And Chemical Properties Analysis
4-Cyanobenzyl acetate has a density of 1.1±0.1 g/cm3 and a boiling point of 286.5±23.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 52.6±3.0 kJ/mol . The compound has a flash point of 130.9±9.4 °C and an index of refraction of 1.529 . It is insoluble in water and has a slightly lower solubility in chloroform than in ethanol or ether.
科学研究应用
合成和生物学评估
Hackenberg 等人 (2012) 的一项研究涉及使用 4-氰基苄基乙酸酯合成新型 N-杂环卡宾-银(I) 乙酸酯配合物。这些配合物对金黄色葡萄球菌和大肠杆菌表现出显着的体外抗菌活性。此外,它们对人肾癌细胞系 Caki-1 表现出细胞毒性,表明在癌症研究和抗菌治疗中具有潜在应用 (Hackenberg 等人,2012).
电子转移/断键反应
Pause 等人 (2001) 探索了包括 4-氰基苄基乙酸酯在内的化合物的还原性裂解机理。他们研究了光诱导和热电子转移过程,提供了对逐步和协同反应途径的见解。这项研究与了解 4-氰基苄基乙酸酯的基本化学性质和反应有关 (Pause 等人,2001).
临床研究中的 LC-MS/MS 测定
DePuy 等人 (2002) 开发了灵敏且特异的方法来测量法尼转移酶抑制剂,其中包括人血浆和尿液中的 4-氰基苄基乙酸酯。这项研究对于支持癌症患者的药代动力学研究至关重要,证明了 4-氰基苄基乙酸酯在临床研究和诊断中的应用 (DePuy 等人,2002).
细胞毒性和抗菌研究
Patil 等人 (2011) 使用 4-氰基苄基乙酸酯合成了新型苄基取代的 N-杂环卡宾-银乙酸酯配合物。测试了这些配合物的抗菌活性和细胞毒性。它们对人肾癌细胞系 Caki-1 表现出高抗菌活性和显着的细胞毒性。这表明有可能开发新的抗菌剂和癌症治疗剂 (Patil 等人,2011).
尿素酶抑制剂合成
Yawer 等人 (2021) 专注于使用 Sandmeyer 反应合成糖尿嘧啶衍生物 2,4-双(4-氰基苄基)糖尿嘧啶。合成的化合物对尿素酶表现出有效的抑制作用。这项研究突出了 4-氰基苄基乙酸酯在开发酶抑制剂中的应用,这在各种治疗领域可能具有重要意义 (Yawer 等人,2021).
酶催化氧化研究
Manini 等人 (2009) 研究了酪氨酸酶催化的单苯甲酮氧化,这是一种皮肤脱色剂,涉及从 4-氰基苄基乙酸酯形成邻苯醌衍生物。这项研究提供了对皮肤脱色机理和对黑素细胞毒性的潜在影响的见解,有助于皮肤病学和药理学研究 (Manini 等人,2009).
安全和危害
The safety data sheet for 4-Cyanobenzyl alcohol, a related compound, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
作用机制
Target of Action
This compound is a derivative of benzonitrile and acetate, suggesting potential interactions with enzymes or receptors that process these substructures .
Mode of Action
The cyanobenzyl group could potentially undergo metabolic transformations, while the acetate group could be involved in acetylation reactions .
Biochemical Pathways
For instance, the acetyl CoA pathway, which involves the conversion of H2 and CO2 to formate, acetate, and pyruvate, could potentially be affected .
Pharmacokinetics
Given its chemical structure, it might be expected to have reasonable bioavailability and to undergo metabolic transformations involving the cyanobenzyl and acetate groups .
Result of Action
Based on its structure, it could potentially influence cellular processes through its metabolites or through direct interactions with cellular components .
生化分析
Biochemical Properties
Molecular Mechanism
属性
IUPAC Name |
(4-cyanophenyl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYSLHQZULGATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466080 | |
| Record name | 4-Cyanobenzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21388-95-4 | |
| Record name | 4-Cyanobenzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



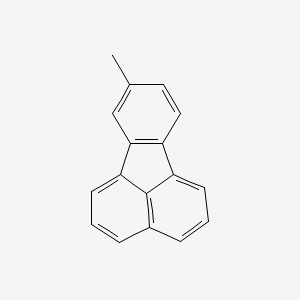

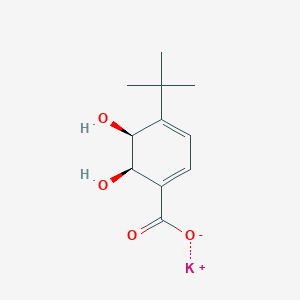
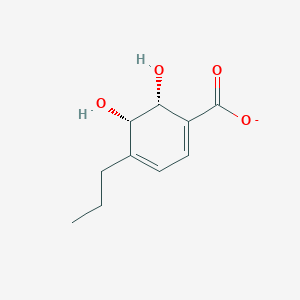
![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)
![1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene](/img/structure/B3342439.png)
